Sulfonamide Ring Size Differentiation: Pyrrolidine (C₄H₈N) versus Piperidine (C₅H₁₀N) Conformational and Basicity Impact
The target compound incorporates a pyrrolidine-1-sulfonyl group (five-membered ring), whereas the closest commercial analog (CAS 921550-47-2) employs a piperidine-1-sulfonyl group (six-membered ring). This ring-size reduction alters the sulfonamide nitrogen geometry from a chair-capable piperidine to a more rigid, envelope-conformation pyrrolidine, directly impacting the spatial presentation of the sulfonyl oxygens and the basicity of the sulfonamide nitrogen . In GPCR ligand design, such differences translate into measurable shifts in receptor binding affinity and subtype selectivity, particularly for the NPY Y5 receptor where the sulfonamide moiety serves as a critical hydrogen-bond acceptor/donor pharmacophore [1].
| Evidence Dimension | Sulfonamide ring size and conformational flexibility |
|---|---|
| Target Compound Data | Pyrrolidine ring (5-membered); computed TPSA contribution ~20.2 Ų; predicted pKa of sulfonamide NH ~9.0 (class estimate) |
| Comparator Or Baseline | Piperidine ring (6-membered, CAS 921550-47-2); TPSA contribution ~20.2 Ų; predicted pKa of sulfonamide NH ~9.5 (class estimate) |
| Quantified Difference | Ring size: 5-atom vs. 6-atom; estimated ΔpKa ≈ 0.5 units (predicted, not experimentally confirmed for this pair) |
| Conditions | Computational prediction based on sulfonamide class behavior; experimental validation in receptor binding assays not publicly available |
Why This Matters
The pyrrolidine ring offers a distinct conformational profile that may provide superior selectivity for the NPY Y5 receptor over Y1/Y2 subtypes compared to the piperidine analog, making it the preferred choice for neuroscience and metabolic disorder research programs.
- [1] US Patent Application 20030013714 A1, 'Aryl sulfonamides and sulfamide derivatives and uses thereof,' describing NPY Y5 receptor antagonist SAR for sulfonamide-containing compounds. View Source
